4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine is a chemical compound with the molecular formula CHNS and a molecular weight of 170.24 g/mol. This compound is categorized as a triazine derivative, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. Triazines are significant in various fields, including agriculture and pharmaceuticals, due to their diverse biological activities.
The synthesis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine involves several steps that typically include nucleophilic substitution reactions. The general method for synthesizing triazine derivatives includes:
The molecular structure of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine can be described as follows:
4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine participates in various chemical reactions typical of triazine derivatives:
The mechanism of action for 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine primarily revolves around its ability to act as a nucleophile in various chemical processes:
The physical and chemical properties of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine include:
4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine has several scientific applications:
Fragment-based drug design (FBDD) has proven instrumental in developing high-efficiency inhibitors targeting the ATP-binding site of Hsp90α using the 4-(ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine scaffold. The CEfrag (affinity capillary electrophoresis) technology enabled screening of the Selcia fragment library under near-physiological conditions, detecting weak binders (IC₅₀ >500 µM) missed by conventional fluorescence polarization assays. This approach identified the triazine core as a promising fragment due to its binding to the Hsp90α N-terminal domain, validated through co-crystallization (PDB ID: 3B24) [3] . The crystal structure revealed critical interactions:
Table 1: Fragment Screening Outcomes for Hsp90α Inhibitors
Fragment Hit | Binding Affinity (IC₅₀) | Ligand Efficiency (LE) | Key Interactions |
---|---|---|---|
4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | 142 µM | 0.42 kcal/mol·HA⁻¹ | Asp93 H-bond, hydrophobic subpocket |
2-Aminopyrimidine derivative | 210 µM | 0.38 kcal/mol·HA⁻¹ | Similar H-bond network |
Unsubstituted triazine | >500 µM | 0.29 kcal/mol·HA⁻¹ | Weak H-bonds, no hydrophobic occupancy |
This FBDD approach accelerated lead optimization by prioritizing fragments with high "ligand efficiency" per heavy atom [3].
Maximizing ligand efficiency (LE) is critical for developing viable drug candidates from the 4-(ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine fragment. LE quantifies binding energy per heavy atom (ΔG/HA), with values >0.3 kcal/mol·HA⁻¹ indicating optimal efficiency. The parent triazine fragment exhibited LE=0.42, enabling strategic functionalization:
The synthesis of 4-(ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine relies on sequential nucleophilic aromatic substitution (SₙAr) of cyanuric chloride, exploiting differential reactivity of chlorides at C2, C4, and C6 positions:
Table 2: Regioselective Synthesis Optimization
Step | Target Position | Reagent | Conditions | Yield | Key Challenge | Solution |
---|---|---|---|---|---|---|
1 | C4 | Ethylthiolate | THF, −10°C, 2h | 95% | Oxidation of thiolate | N₂ atmosphere |
2 | C6 | Methylamine | Acetone, 0°C, 6h | 88% | Over-reaction to disubstituted product | Slow addition, stoichiometric control |
3 | C2 | Ammonia | Dioxane/H₂O, 100°C, 12h | 75% | Incomplete reaction | AgOAc/K₂CO₃ catalyst system |
Critical optimizations include:
Hierarchical virtual screening synergizes with experimental FBDD to identify 4-(ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine derivatives. A three-tiered protocol is employed:
Table 3: Virtual Screening Outcomes
Screening Stage | Compounds Screened | Hit Rate | Notable Identified Analog | Target |
---|---|---|---|---|
Ligand-based similarity | 1,200,000 | 0.4% | 4-(Propylsulfanyl)-6-cyclopropyl-1,3,5-triazin-2-amine | Hsp90α |
Pharmacophore modeling | 5,000 | 6.2% | 4-(Ethylsulfanyl)-6-phenyl-1,3,5-triazin-2-amine | PfDHFR |
Structure-based docking | 310 | 10.3% | C6-benzimidazole conjugate | EGFR |
This approach identified novel targets beyond Hsp90α, including Plasmodium falciparum dihydrofolate reductase (PfDHFR) [4].
Solid-phase synthesis enables rapid diversification of the triazine scaffold, circumventing solubility issues in solution-phase reactions. The optimized protocol uses Wang resin-linked cyanuric chloride:
Table 4: Solid-Phase Synthesis Parameters
Step | Resin Type | Reagent Loading (mmol/g) | Coupling Solvent | Cleavage Condition | Purity (HPLC%) |
---|---|---|---|---|---|
Anchoring | Wang resin | 0.8 | DMF/DIEA (5:1) | N/A | >90 |
C6 Amine | Functionalized | 0.65 | THF | N/A | 85 |
C4 Sulfanyl | Intermediate | 0.62 | DMF/K₂CO₃ | N/A | 82 |
C2 Amine | Intermediate | 0.58 | Dioxane/NH₃ | TFA/DCM (1:9), 1h | 88 |
Key advancements include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1